1-Bromo-4-iso-butyloxy-2-methylbenzene
Description
1-Bromo-4-iso-butyloxy-2-methylbenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where a bromine atom is substituted at the first position, an iso-butyloxy group at the fourth position, and a methyl group at the second position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Properties
IUPAC Name |
1-bromo-2-methyl-4-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-8(2)7-13-10-4-5-11(12)9(3)6-10/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDWVEDPWDHLBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-iso-butyloxy-2-methylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-iso-butyloxy-2-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-iso-butyloxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The iso-butyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 4-iso-butyloxy-2-methylphenol or 4-iso-butyloxy-2-methylbenzylamine.
Oxidation: Formation of 4-iso-butyloxy-2-methylbenzaldehyde or 4-iso-butyloxy-2-methylbenzoic acid.
Reduction: Formation of 4-iso-butyloxy-2-methylbenzene.
Scientific Research Applications
1-Bromo-4-iso-butyloxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-iso-butyloxy-2-methylbenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the iso-butyloxy group is oxidized by an oxidizing agent, leading to the formation of aldehydes or carboxylic acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-4-iso-butyloxy-2-methylbenzene can be compared with other similar compounds such as:
2-Bromo-1-isopropyl-4-methylbenzene: Similar structure but with an isopropyl group instead of an iso-butyloxy group.
1-Bromo-4-methoxy-2-methylbenzene: Similar structure but with a methoxy group instead of an iso-butyloxy group.
1-Bromo-4-ethoxy-2-methylbenzene: Similar structure but with an ethoxy group instead of an iso-butyloxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iso-butyloxy group, which can influence its reactivity and applications in various chemical reactions.
Biological Activity
1-Bromo-4-iso-butyloxy-2-methylbenzene is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its bromine and iso-butyloxy functional groups, is often investigated for its interactions with biomolecules and its applications in medicinal chemistry.
This compound has the following chemical properties:
- Molecular Formula: C11H15BrO
- Molecular Weight: 243.15 g/mol
- Appearance: Typically a colorless to pale yellow liquid.
Chemical Reactions
The compound undergoes various chemical reactions, which include:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxides or amines, potentially leading to new compounds with varied biological activities.
- Oxidation Reactions: The iso-butyloxy group may be oxidized to form aldehydes or carboxylic acids.
- Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated compound, which may exhibit different biological properties.
The biological activity of this compound is primarily influenced by its chemical structure and the specific reactions it undergoes. The mechanism of action can vary based on the biological target and the conditions under which the compound is tested.
- Enzyme Inhibition: Some studies suggest that this compound may act as an enzyme inhibitor by binding to active sites on enzymes, thus preventing their normal function.
- Receptor Binding: It may interact with specific receptors in biological systems, influencing various signaling pathways.
Case Studies and Applications
Recent studies have explored the potential applications of this compound in different fields:
-
Medicinal Chemistry:
- Investigated for its potential use in drug development, particularly as a lead compound for synthesizing new pharmaceuticals.
- Studies have shown that derivatives of this compound exhibit varying levels of antibacterial and antifungal activity.
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Biological Assays:
- In vitro assays have demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines, suggesting potential utility in oncology research.
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Environmental Impact:
- Research indicates that this compound could be studied for its environmental fate and toxicity, particularly in aquatic systems due to its hydrophobic nature.
Data Table: Biological Activity Overview
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antibacterial | Disk diffusion method | Exhibited significant inhibition against E. coli |
| Study 2 | Cytotoxicity | MTT assay on cancer cell lines | IC50 values indicated moderate cytotoxicity |
| Study 3 | Enzyme inhibition | Kinetic assays | Showed competitive inhibition against specific enzymes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
